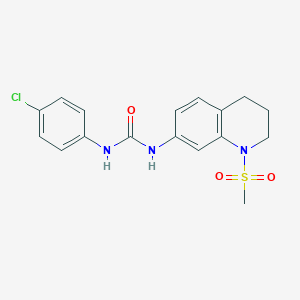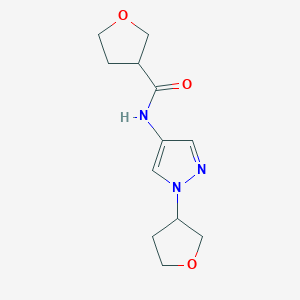
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, also known as THF-Pyrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
作用机制
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide works by inhibiting the activity of specific enzymes involved in cell proliferation. Specifically, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide targets the enzyme cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of transcription. By inhibiting CDK9, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can prevent the transcription of genes involved in cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have antioxidant properties, which can be useful in the prevention of oxidative stress-related diseases. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is its specificity in targeting CDK9, which can lead to fewer side effects compared to other cancer treatments. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to be effective in inhibiting the growth of multiple types of cancer cells. However, one limitation of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide. One area of research is the development of more effective methods for administering N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide in vivo, such as the use of nanoparticles or liposomes. Additionally, further research is needed to understand the long-term effects of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide on the body, as well as its potential interactions with other drugs. Finally, research is needed to explore the potential applications of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide in other areas of biomedical research, such as the treatment of neurodegenerative diseases.
合成方法
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can be synthesized using a three-step process. The first step involves the synthesis of 3-hydroxytetrahydrofuran, which is then converted into 3-bromo-tetrahydrofuran. In the second step, 3-bromo-tetrahydrofuran is reacted with 4-amino-1H-pyrazole in the presence of a palladium catalyst to produce N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide. The final step involves purification of the compound using column chromatography.
科学研究应用
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has shown potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h5-6,9,11H,1-4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKDQPLFTZJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

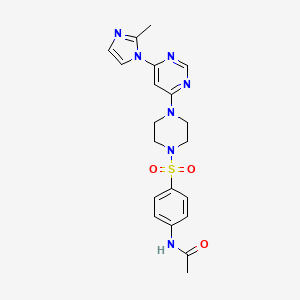
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
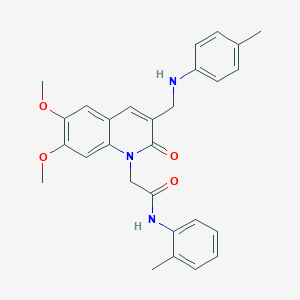
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
methanone](/img/structure/B2786571.png)
![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)
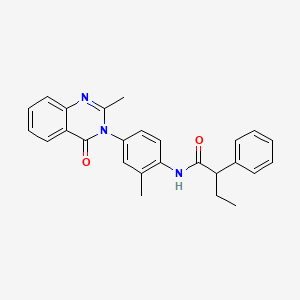
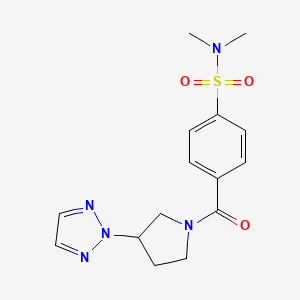
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
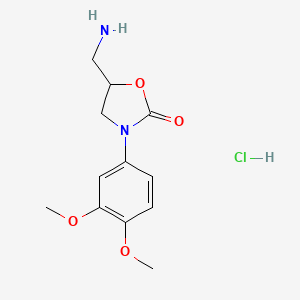
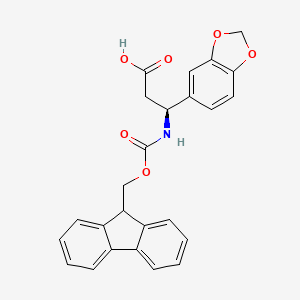
![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)
